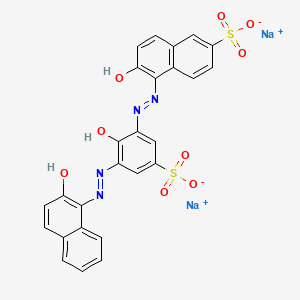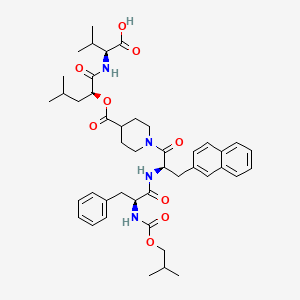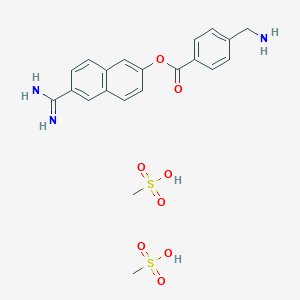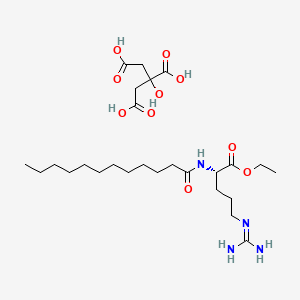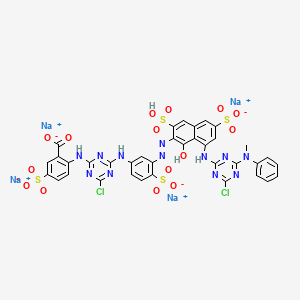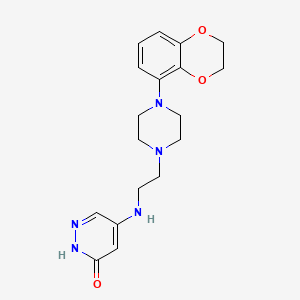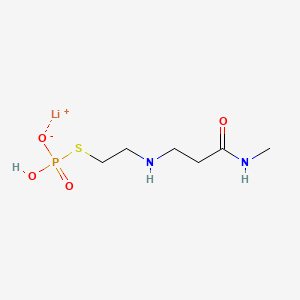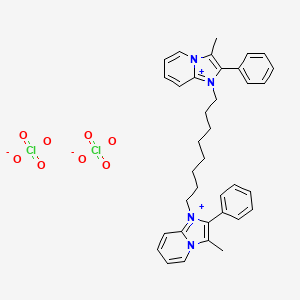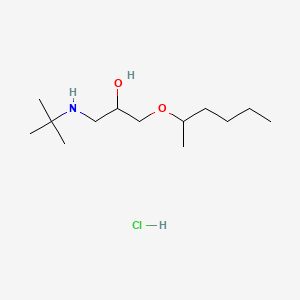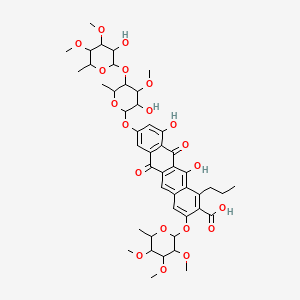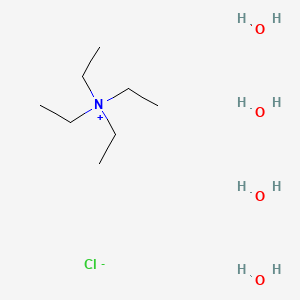
Tetraethylammonium chloride tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylammonium chloride tetrahydrate is a quaternary ammonium compound with the chemical formula ([N(CH_2CH_3)_4]Cl \cdot 4H_2O). It appears as a hygroscopic, colorless, crystalline solid. This compound is known for its use in pharmacological and physiological studies as a source of tetraethylammonium ions, and it also finds applications in organic chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraethylammonium chloride tetrahydrate is typically synthesized by the alkylation of triethylamine with ethyl chloride. The reaction proceeds as follows: [ N(CH_2CH_3)_3 + CH_3CH_2Cl \rightarrow [N(CH_2CH_3)_4]Cl ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of triethylamine with ethyl chloride under specific conditions to ensure the formation of the desired tetrahydrate form. The compound can exist as either a monohydrate or a tetrahydrate, with the latter being more stable under certain conditions .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Hofmann Elimination: Upon heating, tetraethylammonium chloride can undergo Hofmann elimination to produce triethylamine, ethylene, and hydrochloric acid: [ [N(CH_2CH_3)_4]Cl \rightarrow N(CH_2CH_3)_3 + H_2C=CH_2 + HCl ]
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of other halides or nucleophiles.
Hofmann Elimination: Requires heating to initiate the reaction.
Major Products:
Substitution Reactions: Various tetraethylammonium salts depending on the substituting anion.
Hofmann Elimination: Triethylamine, ethylene, and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Tetraethylammonium chloride tetrahydrate is widely used in scientific research due to its ability to block specific ion channels. Its applications include:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion channel blockers.
Medicine: Investigated for its potential therapeutic effects as a vasodilator.
Industry: Utilized in the synthesis of high-silica zeolites and as an electrolyte in supercapacitors
Wirkmechanismus
The mechanism of action of tetraethylammonium chloride tetrahydrate involves the blocking of autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents the transmission of signals that carry vasoconstrictor impulses, leading to vasodilation .
Vergleich Mit ähnlichen Verbindungen
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetraethylammonium perchlorate
Comparison: Tetraethylammonium chloride tetrahydrate is unique in its high solubility in water and its specific use in blocking ion channels. While tetraethylammonium bromide and iodide can be used in similar applications, the chloride form is often preferred for its stability and effectiveness in certain reactions. Tetraethylammonium perchlorate, on the other hand, is more commonly used as a supporting electrolyte in polarographic studies .
Eigenschaften
CAS-Nummer |
6024-76-6 |
|---|---|
Molekularformel |
C8H28ClNO4 |
Molekulargewicht |
237.76 g/mol |
IUPAC-Name |
tetraethylazanium;chloride;tetrahydrate |
InChI |
InChI=1S/C8H20N.ClH.4H2O/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;1H;4*1H2/q+1;;;;;/p-1 |
InChI-Schlüssel |
CYRASCBTCYHKPA-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CC.O.O.O.O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


